molecular formula C22H28N2O6 B11078565 2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester

2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester

Cat. No.: B11078565
M. Wt: 416.5 g/mol
InChI Key: WXQUZMCQBBNKNQ-UHFFFAOYSA-N
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Description

Bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique structure that combines furan and benzofuran moieties

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.

Mechanism of Action

The mechanism by which bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a tridentate ligand, assisting in the formation and stabilization of intermediates during exchange reactions . This interaction can influence various biochemical and chemical processes, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: Bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its combination of furan and benzofuran moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C22H28N2O6/c1-13-19(21(25)27-9-7-23(3)4)15-11-18-16(12-17(15)29-13)20(14(2)30-18)22(26)28-10-8-24(5)6/h11-12H,7-10H2,1-6H3

InChI Key

WXQUZMCQBBNKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OCCN(C)C)C(=O)OCCN(C)C

Origin of Product

United States

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